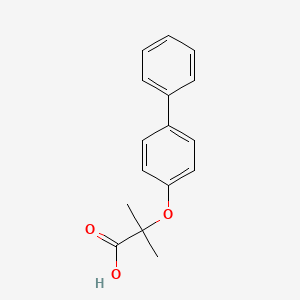

Acide 2-(1,1’-biphényl-4-yloxy)-2-méthylpropanoïque

Vue d'ensemble

Description

2-(1,1'-Biphenyl-4-yloxy)-2-methylpropanoic acid, also known as 4-O-Biphenyl-2-ylmethyl-2-methylpropanoic acid, is a synthetic organic compound belonging to the class of carboxylic acids. It is a white solid with a molecular weight of 270.3 g/mol and a melting point of 94-96 °C. This compound has been the subject of numerous studies due to its potential applications in the fields of medicinal chemistry, medicinal biology, and biochemistry.

Applications De Recherche Scientifique

Synthèse organique

Acide 2-(1,1’-biphényl-4-yloxy)-2-méthylpropanoïque: est un composé précieux en synthèse organique. Il peut être utilisé pour créer des molécules complexes avec des structures biphényles, qui sont prédominantes dans de nombreux produits naturels et médicaments. La partie biphényle est une caractéristique commune dans les médicaments en raison de sa capacité à interagir avec les cibles biologiques .

Matériaux fluorescents

Ce composé peut servir de précurseur pour la synthèse de matériaux fluorescents. En l'incorporant dans des structures à base de pyrimidine, les chercheurs peuvent développer de nouveaux matériaux émissifs pour des applications telles que les diodes électroluminescentes organiques (OLED) et l'imagerie biologique .

Chimie médicinale

En chimie médicinale, l'This compound peut être utilisé pour synthétiser une variété de composés biologiquement actifs. Son noyau biphényle est essentiel pour créer des molécules ayant des propriétés anti-inflammatoires, antibactériennes et antitumorales potentielles .

Cristaux liquides

Le noyau biphényle de ce composé est important dans le domaine des cristaux liquides. Il peut être utilisé pour produire des matériaux ayant des propriétés optiques spécifiques, qui sont essentielles pour les écrans et les dispositifs optiques avancés .

Potentiel antioxydant

Les dérivés de ce composé ont été étudiés pour leur potentiel antioxydant. Ils peuvent être utilisés pour estimer la capacité antioxydante des produits chimiques, ce qui est important dans le développement de nouveaux agents thérapeutiques .

Protonation et complexation

La structure du composé permet la protonation et la complexation, ce qui le rend utile dans la conception de capteurs d'acidité, de polarité, de cations métalliques et d'explosifs nitro-aromatiques .

Propriétés d'absorption à deux photons

This compound: les dérivés sont connus pour leurs propriétés d'absorption à deux photons. Cela les rend adaptés au développement de structures pour des techniques d'imagerie avancées, en particulier dans les contextes biologiques .

Développement de médicaments

L'échafaudage biphényle est un élément clé dans le développement de divers médicaments. Il est utilisé dans la synthèse de composés ayant une large gamme d'activités thérapeutiques, y compris des traitements pour des affections telles que l'ostéoporose, le diabète et le paludisme .

Mécanisme D'action

Target of Action

The primary target of 2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid is Prostaglandin G/H synthase 1 . This enzyme, also known as cyclooxygenase-1 (COX-1), plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting Prostaglandin G/H synthase 1, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in the production of these inflammatory mediators, leading to reduced inflammation and pain.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (adme) properties are likely to impact its bioavailability .

Analyse Biochimique

Biochemical Properties

2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with prostaglandin G/H synthase 1, an enzyme involved in the biosynthesis of prostaglandins, which are lipid compounds that perform hormone-like functions . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity. This interaction can lead to changes in the levels of prostaglandins, affecting various physiological processes such as inflammation and pain.

Cellular Effects

2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways involved in inflammation, such as the NF-κB pathway . By inhibiting key enzymes in these pathways, it can reduce the expression of pro-inflammatory genes, leading to decreased inflammation. Additionally, it can influence cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the production and utilization of energy within the cell.

Molecular Mechanism

The molecular mechanism of action of 2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it can inhibit the activity of prostaglandin G/H synthase 1 by binding to its active site . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed that it can lead to sustained inhibition of inflammatory pathways, resulting in prolonged anti-inflammatory effects.

Dosage Effects in Animal Models

The effects of 2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid vary with different dosages in animal models. At low doses, it has been observed to exert anti-inflammatory effects without significant toxicity . At higher doses, it can cause adverse effects such as gastrointestinal irritation and liver toxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing therapeutic benefits.

Metabolic Pathways

2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by enzymes such as cytochrome P450 . The primary metabolic pathways include hydroxylation and glucuronidation, leading to the formation of various metabolites. These metabolites can have different biological activities and can be excreted through urine and feces. The interaction with metabolic enzymes can also affect the levels of other metabolites, influencing overall metabolic flux.

Transport and Distribution

The transport and distribution of 2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in the liver and kidneys due to their roles in metabolism and excretion.

Subcellular Localization

The subcellular localization of 2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its effects . The localization to these organelles can affect its activity and function, as it can interact with organelle-specific enzymes and proteins. Additionally, post-translational modifications, such as phosphorylation, can influence its subcellular distribution and stability.

Propriétés

IUPAC Name |

2-methyl-2-(4-phenylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-16(2,15(17)18)19-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVVPNWVEKYXKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60326091 | |

| Record name | 2-(1,1'-biphenyl-4-yloxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222-74-8 | |

| Record name | 1222-74-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1,1'-biphenyl-4-yloxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.